6-Ethyl-1,3-benzothiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyl-1,3-benzothiazol-2-amine is an organic compound with the molecular formula C9H10N2S It belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-1,3-benzothiazol-2-amine can be achieved through several methods. One common approach involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone under acidic conditions. For example, the reaction of 2-aminobenzenethiol with ethyl aldehyde in the presence of an acid catalyst can yield this compound .
Another method involves the cyclization of thioamide derivatives. This process typically requires the use of a dehydrating agent, such as phosphorus oxychloride, to facilitate the formation of the benzothiazole ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize similar synthetic routes but are optimized for higher yields and cost-effectiveness. The use of automated reactors and precise control of reaction conditions are common practices to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzothiazole ring, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzothiazoles, sulfoxides, sulfones, and amine derivatives. These products can exhibit different chemical and biological properties, making them valuable for further research and applications .
Scientific Research Applications
6-Ethyl-1,3-benzothiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-tubercular agent.
Biological Studies: It is used in the development of enzyme inhibitors and imaging reagents due to its ability to interact with biological targets.
Industrial Applications: The compound is utilized in the synthesis of dyes, antioxidants, and electroluminescent materials.
Mechanism of Action
The mechanism of action of 6-Ethyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes essential for the survival of pathogens, such as Mycobacterium tuberculosis. The compound’s structure allows it to bind to the active sites of these enzymes, disrupting their function and leading to the inhibition of bacterial growth .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3-benzothiazole: A parent compound with similar structural features but without the ethyl group.
6-Methyl-1,3-benzothiazol-2-amine: A derivative with a methyl group instead of an ethyl group.
2-Methyl-1,3-benzothiazol-6-amine: Another derivative with a different substitution pattern.
Uniqueness
6-Ethyl-1,3-benzothiazol-2-amine is unique due to the presence of the ethyl group at the 6-position, which can influence its chemical reactivity and biological activity. This substitution can enhance its interaction with specific molecular targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
6-ethyl-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c1-2-6-3-4-7-8(5-6)12-9(10)11-7/h3-5H,2H2,1H3,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDOQGXRBLPHHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354418 |
Source
|
Record name | 6-ethyl-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>26.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24835486 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
21224-16-8 |
Source
|
Record name | 6-ethyl-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.